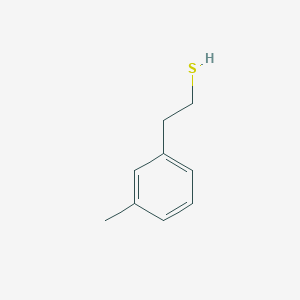

2-(3-Methylphenyl)ethanethiol

Beschreibung

2-(3-Methylphenyl)ethanethiol is an organosulfur compound characterized by a phenyl ring substituted with a methyl group at the meta position (3-position) and an ethanethiol (-CH₂CH₂SH) side chain. This structural configuration imparts unique physicochemical properties, including moderate volatility, lipophilicity, and reactivity typical of thiols. The compound is of interest in organic synthesis, materials science, and flavor/fragrance industries due to its sulfur-based functional group, which enables participation in nucleophilic reactions, metal coordination, and disulfide bond formation.

Eigenschaften

IUPAC Name |

2-(3-methylphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7,10H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXFGJIBHXAMOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(3-Methylphenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with sodium hydrosulfide in an aqueous medium. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the thiol group.

Industrial Production Methods: On an industrial scale, thiols are often produced by the reaction of alkyl halides with hydrogen sulfide in the presence of a catalyst. For this compound, the process would involve the use of 3-methylbenzyl chloride and hydrogen sulfide gas over an acidic solid catalyst, such as alumina .

Types of Reactions:

Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized using iodine or bromine to form the corresponding disulfide.

Reduction: Disulfides can be reduced back to thiols using reducing agents like zinc and acid.

Substitution: Thiols can undergo nucleophilic substitution reactions. For instance, this compound can react with alkyl halides to form thioethers.

Common Reagents and Conditions:

Oxidation: Iodine or bromine in an aqueous or organic solvent.

Reduction: Zinc and hydrochloric acid.

Substitution: Alkyl halides in the presence of a base such as sodium hydrosulfide.

Major Products:

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Thioethers.

Wissenschaftliche Forschungsanwendungen

2-(3-Methylphenyl)ethanethiol has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

Biology: Studied for its potential role in biological systems, particularly in the formation and breaking of disulfide bonds in proteins.

Medicine: Investigated for its potential therapeutic properties, including its role in redox biology and as a precursor for drug synthesis.

Wirkmechanismus

The primary mechanism of action for 2-(3-Methylphenyl)ethanethiol involves its thiol group, which can participate in redox reactions. The thiol group can form disulfide bonds with other thiol-containing molecules, which is crucial in maintaining the structure and function of proteins. This compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 2-(3-Methylphenyl)ethanethiol with structurally related thiols, focusing on substituent effects, chain length, and functional attributes.

Structural and Substituent Effects

Key Findings :

- Electronic Effects : The methyl group in this compound donates electrons via hyperconjugation, reducing ring electrophilicity compared to the electron-withdrawing chloro group in (3-Chlorophenyl)methanethiol. This difference influences reactivity in aromatic substitution reactions.

- Thiol Acidity : The chloro substituent in (3-Chlorophenyl)methanethiol lowers the pKa of the thiol group (estimated <10) compared to the methyl-substituted analog, where the pKa is likely higher due to reduced electron withdrawal.

Chain Length and Physicochemical Behavior

- Volatility : The ethylthiol chain in this compound increases molecular weight and reduces volatility relative to (3-Chlorophenyl)methanethiol, which has a shorter methylthiol chain.

- Solubility : The ethyl chain enhances lipophilicity, making this compound more soluble in organic solvents, whereas (3-Chlorophenyl)methanethiol may exhibit better solubility in polar aprotic solvents due to its chloro substituent.

Biologische Aktivität

2-(3-Methylphenyl)ethanethiol, also known as 1-(3-methylphenyl)ethane-1-thiol, is a sulfur-containing organic compound with significant biological implications. This compound is characterized by its thiol group, which plays a crucial role in various biochemical processes. The following sections provide an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H12S. The compound features a thiol (-SH) group attached to an ethane backbone with a 3-methylphenyl substituent. This structure contributes to its reactivity and interaction with biological molecules.

The biological activity of this compound can be attributed to several mechanisms:

- Redox Reactions : The thiol group can participate in redox reactions, acting as an antioxidant that neutralizes free radicals. This property is essential for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Protein Interactions : Thiols can form disulfide bonds with other thiols, which are critical in stabilizing protein structures and influencing enzyme functions. This interaction is vital in metabolic pathways and cellular signaling.

- Enzyme Modulation : The compound may influence the activity of certain enzymes through covalent bonding or allosteric modulation, impacting metabolic processes and cellular functions.

Biological Activity and Therapeutic Potential

Research has shown that compounds containing thiol groups exhibit various biological activities:

- Antioxidant Activity : Studies indicate that thiols like this compound can protect against oxidative damage by scavenging reactive oxygen species (ROS). This activity has implications for aging and chronic diseases where oxidative stress plays a role.

- Anti-inflammatory Effects : Thiols have been reported to modulate inflammatory responses. For instance, they can inhibit the production of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory conditions.

- Anticancer Properties : Some studies have suggested that thiol-containing compounds may exhibit cytotoxic effects against cancer cells. The mechanism often involves the induction of apoptosis (programmed cell death) through oxidative stress pathways .

Table 1: Summary of Biological Activities

Case Study: Antioxidant Properties

A study demonstrated that this compound exhibited significant antioxidant activity in vitro. The compound was able to reduce lipid peroxidation levels in cellular models exposed to oxidative stress, highlighting its potential as a protective agent against cellular damage.

Case Study: Anticancer Activity

In another investigation, the compound was tested against various cancer cell lines. Results indicated that treatment with this compound led to increased rates of apoptosis compared to control groups. The study suggested that this effect might be mediated through the generation of ROS, leading to cell cycle arrest and subsequent cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.